Secnidazole hemihydrate
Overview
Description
Secnidazole hemihydrate is a second-generation 5-nitroimidazole antimicrobial agent. It is structurally related to other 5-nitroimidazoles, such as metronidazole and tinidazole. This compound is known for its effectiveness against anaerobic bacteria and protozoa, making it a valuable compound in the treatment of various infections, including bacterial vaginosis, amoebiasis, giardiasis, and trichomoniasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Secnidazole hemihydrate can be synthesized through a multi-step process involving the nitration of imidazole derivatives. The key steps include:
Nitration: The nitration of imidazole derivatives to introduce the nitro group.
Reduction: Reduction of the nitro group to form the corresponding amine.
Alkylation: Alkylation of the amine to introduce the desired side chains.
Hydration: Hydration to form the hemihydrate form of secnidazole.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps as mentioned above. The process is optimized for yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Secnidazole hemihydrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to form amines.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of alkylated or acylated imidazole derivatives.
Scientific Research Applications
Secnidazole hemihydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying the reactivity of nitroimidazoles.
Biology: Investigated for its antimicrobial properties against anaerobic bacteria and protozoa.
Medicine: Used in the treatment of bacterial vaginosis, amoebiasis, giardiasis, and trichomoniasis.
Industry: Employed in the formulation of pharmaceutical products, including tablets and granules
Mechanism of Action
Secnidazole hemihydrate is structurally related to other 5-nitroimidazoles, such as metronidazole and tinidazole. These compounds share a common spectrum of activity against anaerobic microorganisms. this compound has a longer terminal elimination half-life (approximately 17 to 29 hours) compared to metronidazole and tinidazole, making it more convenient for single-dose therapy .
Comparison with Similar Compounds
- Metronidazole
- Tinidazole
- Ornidazole
Secnidazole hemihydrate stands out due to its improved oral absorption and longer half-life, providing a more convenient treatment option for patients.
Properties
IUPAC Name |
1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H11N3O3.H2O/c2*1-5(11)4-9-6(2)8-3-7(9)10(12)13;/h2*3,5,11H,4H2,1-2H3;1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCFEXQLJSCCMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(C)O)[N+](=O)[O-].CC1=NC=C(N1CC(C)O)[N+](=O)[O-].O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746883 | |
Record name | 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol--water (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227622-73-3 | |
Record name | 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol--water (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 227622-73-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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